![molecular formula C12H10Cl2N2OS B2694446 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 318234-27-4](/img/structure/B2694446.png)
5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C12H10Cl2N2OS and a molecular weight of 301.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a sulfanyl group attached to a 4-chlorophenyl group, and a methyl group attached to the pyrazole ring . The InChI code for this compound is 1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 104 - 105 degrees Celsius . More specific physical and chemical properties may be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
One area of application involves the synthesis of reduced 3,4'-bipyrazoles from a simple pyrazole precursor through a series of reactions under microwave irradiation and basic conditions. This process yields compounds with potential for further chemical manipulation and study of their supramolecular assembly. The molecular structures of these compounds, including their chalcone intermediates and N-formyl and N-acetyl derivatives, have been elucidated, revealing significant charge delocalization and modest puckering into an envelope conformation in the reduced pyrazole ring. The supramolecular assembly of these molecules demonstrates various forms of hydrogen bonding, forming simple chains, sheets, and ribbons of edge-fused rings (Cuartas et al., 2017).
Crystal Structure Determination
The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined, showcasing its utility as a versatile intermediate for the production of new pyrazole derivatives. The crystallographic study reveals the spatial arrangement of the molecule, including the aldehydic fragment's coplanarity with the adjacent pyrazole ring, which is crucial for understanding its reactivity and interaction with other molecules (Xu & Shi, 2011).
Heterocyclic Synthesis
Another application involves the use of sulfuric acid ester as a recyclable catalyst for the condensation reaction between aromatic aldehydes and pyrazolone, highlighting its role in the efficient synthesis of heterocyclic compounds. This approach emphasizes the compound's significance in facilitating reactions that yield biologically relevant structures with high yields (Tayebi et al., 2011).
Antiseptic Applications
The research also touches upon the bacteriostatic effect of certain sulfur-containing analogs derived from pyrazole carbaldehydes, underscoring their potential as strong and safe antiseptics. This finding is particularly relevant in the context of developing new antimicrobial agents (Keiko et al., 2008).
Condensation Reactions
Furthermore, the compound participates in condensation reactions to provide solid-state emissive materials with non-linear optical properties, indicating its versatility in materials science for developing new photonic and electronic materials (Lanke & Sekar, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDVNQUXXBDRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)
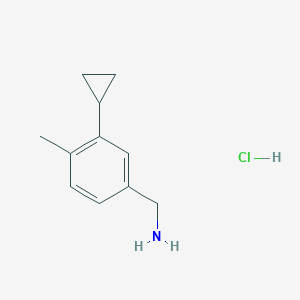
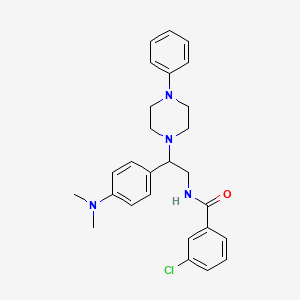
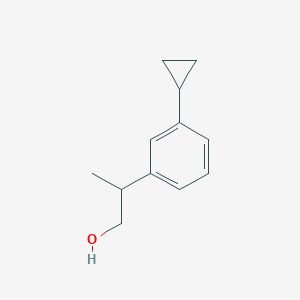
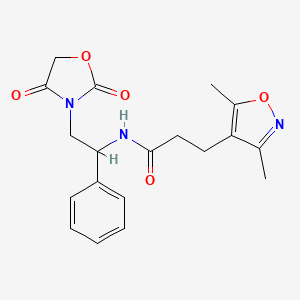
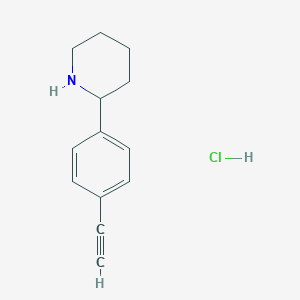
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B2694376.png)
![N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2694377.png)
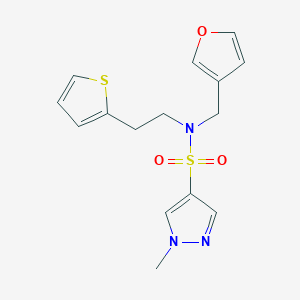
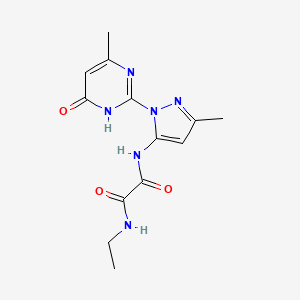
![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2694386.png)